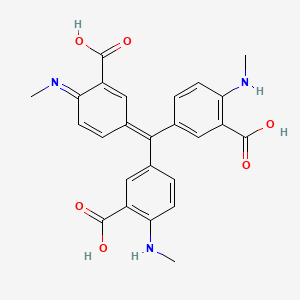
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium is a heterocyclic organic compound with the molecular formula C24H21N3O6 and a molecular weight of 462.47 g/mol . This compound is characterized by its unique structure, which includes carboxylate and methylamino groups attached to a phenyl ring, forming a methylium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium typically involves the reaction of 3-carboxy-4-(methylamino)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like NaOH. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(3-carboxy-4-(methylamino)phenyl)(3-carboxylate-4-(methylamino)phenyl)methylium include:
- Bis(3-carboxy-4-(methylamino)phenyl)methane
- Bis(3-carboxy-4-(methylamino)phenyl)ethane
- Bis(3-carboxy-4-(methylamino)phenyl)propane
Uniqueness
What sets this compound apart from similar compounds is its unique methylium ion structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85049-98-5 |
|---|---|
Molecular Formula |
C25H23N3O6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-[[3-carboxy-4-(methylamino)phenyl]-(3-carboxy-4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C25H23N3O6/c1-26-19-7-4-13(10-16(19)23(29)30)22(14-5-8-20(27-2)17(11-14)24(31)32)15-6-9-21(28-3)18(12-15)25(33)34/h4-12,26-27H,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
ZULHMUBGFATPLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=C2C=CC(=NC)C(=C2)C(=O)O)C3=CC(=C(C=C3)NC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















